molecular formula C16H19Cl2NO4 B2603180 Boc-(+/-)-trans-4-(2,5-dichloro-phenyl)-pyrrolidine-3-carboxylic acid CAS No. 959577-44-7

Boc-(+/-)-trans-4-(2,5-dichloro-phenyl)-pyrrolidine-3-carboxylic acid

Cat. No.: B2603180
CAS No.: 959577-44-7
M. Wt: 360.23
InChI Key: YYYFXBNGYFROJG-NWDGAFQWSA-N
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Description

Boc-(±)-trans-4-(2,5-dichloro-phenyl)-pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group, a 2,5-dichlorophenyl substituent at the 4-position, and a carboxylic acid moiety at the 3-position. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of peptides, hormones, and antibiotics.

Key Properties (Inferred from Analogs):

  • Molecular Formula: Likely C₁₆H₁₉Cl₂NO₄ (based on structural analogs like the 3,5-difluoro derivative, C₁₆H₁₉F₂NO₄) .
  • Molar Mass: ~356.2 g/mol (higher than the 3,5-difluoro analog due to chlorine substitution) .
  • Storage: Stable at room temperature under inert conditions, similar to other Boc-protected pyrrolidine derivatives .

Properties

IUPAC Name

(3S,4R)-4-(2,5-dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2NO4/c1-16(2,3)23-15(22)19-7-11(12(8-19)14(20)21)10-6-9(17)4-5-13(10)18/h4-6,11-12H,7-8H2,1-3H3,(H,20,21)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYFXBNGYFROJG-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(+/-)-trans-4-(2,5-dichloro-phenyl)-pyrrolidine-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the dichlorophenyl group and the Boc protecting group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as crystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

1.a. Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis. Deprotection occurs under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane), yielding the free amine. This reaction is essential for subsequent functionalization, such as alkylation or acylation, to generate bioactive derivatives.

Reaction Conditions

Deprotection MethodSolventResulting Functional Group
TFA in DCMAcidicNH group
HCl in dioxaneAcidicNH group

1.b. Carboxylic Acid Derivatization

The carboxylic acid moiety (after Boc deprotection) can undergo standard transformations:

  • Amide formation : Reaction with amines (e.g., HATU/DIPEA coupling) to create amide bonds.

  • Esterification : Conversion to esters using alcohols and coupling agents (e.g., DCC/HOBt).

  • Activation for Peptide Coupling : Conversion to activated esters or mixed carbonates for peptide synthesis .

1.c. Aromatic Substitution Reactions

The 2,5-dichlorophenyl substituent introduces electron-withdrawing effects, potentially enabling nucleophilic aromatic substitution under harsh conditions. While specific examples are not detailed in the provided sources, such reactions could modify the aromatic ring for enhanced pharmacokinetic or pharmacodynamic properties .

Scientific Research Applications

Pharmaceutical Development

Boc-(+/-)-trans-4-(2,5-dichloro-phenyl)-pyrrolidine-3-carboxylic acid serves as a critical intermediate in the synthesis of various pharmaceutical agents. Its applications include:

  • Analgesics and Anti-inflammatory Drugs: The compound is utilized in the development of medications targeting pain relief and inflammation management .
  • Neurological Disorders: It plays a role in synthesizing drugs aimed at treating conditions like depression and anxiety disorders .

Organic Synthesis

In organic chemistry, this compound is valued for its ability to facilitate the construction of complex molecular architectures. Key applications include:

  • Creation of Novel Compounds: Researchers employ this compound to explore new chemical reactions and pathways, leading to the discovery of substances with specific biological activities .

Biochemical Research

The compound is instrumental in biochemical studies, particularly in understanding drug mechanisms. Its applications encompass:

  • Receptor Interactions: It aids in studying how drugs interact with biological receptors, which is crucial for developing effective therapies .
  • Enzyme Activity Studies: Researchers utilize this compound to investigate enzyme functions and their implications in drug metabolism and efficacy .

Material Science

This compound's unique chemical properties render it suitable for applications in material science:

  • Advanced Materials Development: The compound is explored for creating polymers and coatings that exhibit enhanced performance characteristics due to its structural properties .

Agrochemical Formulations

This compound has potential applications in agrochemicals, contributing to the formulation of safer and more effective pesticides and herbicides. Its role includes:

  • Enhancing Efficacy: By integrating this compound into agrochemical formulations, researchers aim to improve the effectiveness of crop protection agents while minimizing environmental impact .

Case Studies

  • Antimicrobial Activity Research:
    A study explored the antimicrobial properties of derivatives related to this compound against multidrug-resistant pathogens. The findings indicated significant structure-dependent activity against various Gram-positive bacteria and fungi, highlighting its potential as a scaffold for new antimicrobial agents .
  • Drug Design Innovations:
    Recent research focused on optimizing dual-target mu opioid receptor agonists that incorporate this compound as part of their structure. The results demonstrated improved pharmacological profiles and selectivity for specific receptor subtypes, showcasing the compound's versatility in drug design .

Mechanism of Action

The mechanism of action of Boc-(+/-)-trans-4-(2,5-dichloro-phenyl)-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group can enhance binding affinity and specificity, while the Boc protecting group can influence the compound’s stability and reactivity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Derivatives

Boc-(±)-trans-4-(3,5-Difluorophenyl)-pyrrolidine-3-carboxylic Acid
  • Molecular Formula: C₁₆H₁₉F₂NO₄ .
  • Molar Mass: 327.32 g/mol .
  • Applications: Used in hormone and antibiotic synthesis .
Boc-(±)-trans-4-(3-Chloro-phenyl)-pyrrolidine-3-carboxylic Acid
  • Molecular Formula: Likely C₁₆H₁₉ClNO₄ (inferred from ).
  • Applications: Similar to the dichloro variant but with a single chlorine substituent, altering electronic effects and binding affinity .
(+/-)-trans-4-(3-Fluoro-phenyl)-pyrrolidine-3-carboxylic Acid HCl
  • Features: A hydrochloride salt lacking the Boc group, enhancing solubility but reducing stability during synthetic steps .

Ureido-Modified Pyrrolidine Derivatives

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid
  • Molecular Formula: C₂₂H₂₂F₃N₃O₅ .
  • Mass: 466.2 g/mol (APCI-MS) .
  • Synthesis: 68% crude yield, >99% purity (LC) .
  • Key Difference: The ureido group and trifluoromethylphenyl moiety introduce hydrogen-bonding capacity and enhanced hydrophobicity, likely targeting enzyme active sites in drug discovery .
(±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid
  • Molecular Formula: C₂₃H₂₆F₃N₃O₅ .
  • Mass: 482.2 g/mol (APCI-MS) .
  • Synthesis: 63% crude yield, 99% purity (LC) .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Yield (%) Purity (%) Applications
Boc-(±)-trans-4-(2,5-dichloro-phenyl)-pyrrolidine-3-carboxylic acid (Target) C₁₆H₁₉Cl₂NO₄ ~356.2 2,5-Dichlorophenyl, Boc N/A N/A Peptide/antibiotic synthesis
Boc-(±)-trans-4-(3,5-difluorophenyl)-pyrrolidine-3-carboxylic acid C₁₆H₁₉F₂NO₄ 327.32 3,5-Difluorophenyl, Boc N/A >99 Hormone/antibiotic synthesis
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-... (ureido derivative) C₂₂H₂₂F₃N₃O₅ 466.2 Benzodioxol, ureido, trifluoromethyl 68 >99 Enzyme inhibition studies
(±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-... (ureido derivative) C₂₃H₂₆F₃N₃O₅ 482.2 3,5-Dimethoxyphenyl, ureido 63 99 Drug candidate optimization

Key Findings and Implications

Boc Group: Enhances synthetic versatility compared to non-protected analogs (e.g., hydrochloride salts), though it adds molecular weight .

Synthetic Efficiency:

  • Ureido-modified derivatives exhibit moderate crude yields (63–68%), while Boc-protected analogs (e.g., 3,5-difluoro) achieve higher purity (>99%) .

Biological Relevance:

  • The target compound’s dichlorophenyl group may offer unique binding interactions in antibiotic targets, distinct from the trifluoromethyl or methoxy groups in ureido derivatives .

References:

  • Molecules 2010, 15, 2269–2301 (ureido-benzodioxol derivative).
  • Molecules 2010, 15, 2269–2301 (ureido-dimethoxyphenyl derivative).
  • Report on Boc-(±)-trans-4-(3,5-difluorophenyl)-pyrrolidine-3-carboxylic acid (2024).
  • Product catalog from Shanghai PI Chemicals Ltd. (structural analogs).

Biological Activity

Boc-(+/-)-trans-4-(2,5-dichloro-phenyl)-pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research. Its unique structural attributes and biological activities make it a valuable intermediate in drug development, particularly for neurological disorders. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C16H19Cl2NO
CAS Number: 959577-44-7
Purity: ≥ 95%
Form: Lyophilized powder

The compound features a pyrrolidine ring substituted with a Boc (tert-butoxycarbonyl) group and a dichlorophenyl moiety, which contributes to its biological properties and reactivity in various chemical reactions .

1. Pharmaceutical Applications

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions. Its structural characteristics allow for modifications that enhance the efficacy of drug candidates aimed at treating disorders such as depression and anxiety .

The compound's mechanism of action is linked to its ability to interact with specific biological targets. Research indicates that it may influence neurotransmitter systems, potentially modulating pathways involved in mood regulation . Its activity is further explored in studies focusing on the inhibition of certain enzymes or receptors that are pivotal in neurological function.

1. Antibacterial Properties

Recent studies have explored the antibacterial potential of derivatives of this compound. For instance, modifications to the compound have shown promising activity against resistant bacterial strains, highlighting its potential as a scaffold for developing new antibiotics .

2. Synthesis and Efficacy

A study published in MDPI detailed synthetic approaches to piperazine-containing drugs, noting that compounds similar to this compound exhibited enhanced binding affinities to target proteins involved in drug resistance mechanisms . This underscores the compound's relevance in addressing multidrug resistance (MDR) in clinical settings.

Applications in Research

This compound is also used extensively in organic synthesis and material science:

  • Organic Synthesis: It serves as a building block for complex molecules, allowing chemists to explore new chemical pathways .
  • Material Science: The compound's unique properties make it suitable for developing new materials with specific chemical resistances .

Summary Table of Biological Activities

Activity AreaDescription
Pharmaceuticals Intermediate for drugs targeting neurological disorders
Antibacterial Potential scaffold for developing antibiotics against resistant strains
Organic Synthesis Building block for complex organic molecules
Material Science Development of new materials with tailored chemical properties
Analytical Chemistry Used in methods for identifying and quantifying other compounds

Q & A

Basic: What are the critical safety precautions for handling Boc-(+/-)-trans-4-(2,5-dichloro-phenyl)-pyrrolidine-3-carboxylic acid in laboratory settings?

Answer:

  • Engineering Controls : Use fume hoods to minimize inhalation risks and ensure proper ventilation .
  • Personal Protective Equipment (PPE) : Wear EN166-compliant safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) may be required if airborne particulates form during synthesis .
  • Emergency Measures : Immediate flushing with water for 15+ minutes in case of skin/eye exposure. Avoid inducing vomiting if ingested; seek medical attention .
  • Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the Boc group .

Basic: How can researchers characterize the enantiomeric purity of this compound?

Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with mobile phases (e.g., hexane/isopropanol) to resolve enantiomers. Retention time differences ≥2 minutes indicate high enantiomeric excess (ee) .
  • NMR with Chiral Shift Reagents : Eu(hfc)₃ or similar lanthanide complexes induce splitting in ¹H/¹³C NMR signals for enantiomer differentiation .
  • Polarimetry : Measure specific optical rotation ([α]D) against racemic standards. Values >±10° suggest significant enantiomeric enrichment .

Advanced: What synthetic strategies optimize Boc protection in pyrrolidine derivatives like this compound?

Answer:

  • Reaction Conditions : Use Boc₂O (di-tert-butyl dicarbonate) in anhydrous THF or DCM with DMAP (4-dimethylaminopyridine) as a catalyst at 0–25°C. Monitor pH to avoid premature deprotection .
  • Yield Optimization :
    • Temperature Control : Maintain ≤25°C to minimize side reactions (e.g., carbamate formation).
    • Stoichiometry : 1.2–1.5 equivalents of Boc₂O ensures complete protection .
    • Workup : Extract unreacted Boc₂O with ethyl acetate and aqueous NaHCO₃ to isolate the product .

Advanced: How can enantiomers be resolved for structure-activity relationship (SAR) studies?

Answer:

  • Chiral Chromatography : Preparative HPLC with Chiralcel OD-H columns (95:5 hexane/ethanol) achieves baseline separation. Collect fractions and verify ee via analytical HPLC .
  • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from a racemic ester intermediate .
  • Diastereomeric Salt Formation : React the racemate with chiral acids (e.g., L-tartaric acid) and crystallize the diastereomers .

Basic: What analytical techniques confirm the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show:
    • Boc tert-butyl protons at δ 1.3–1.4 ppm (singlet).
    • Pyrrolidine ring protons as multiplets (δ 3.1–4.2 ppm).
    • Aromatic protons (2,5-dichlorophenyl) as doublets at δ 7.3–7.8 ppm .
  • HPLC-MS : Confirm molecular ion [M+H]⁺ matching theoretical mass (C₁₆H₁₈Cl₂NO₄: ~375.2 g/mol) and purity ≥97% .
  • FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and Boc C=O at ~1680 cm⁻¹ .

Advanced: How do dichloro substituents influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity : LogP increases by ~1.5 units compared to non-halogenated analogs, enhancing membrane permeability (measured via shake-flask method) .
  • Electronic Effects : Electron-withdrawing Cl groups reduce pKa of the carboxylic acid (estimated pKa ~3.5 vs. ~4.2 for non-chlorinated analogs) .
  • Crystal Packing : Chlorine atoms participate in halogen bonding, improving crystallinity (XRD data shows shortened Cl···O contacts of ~3.3 Å) .

Basic: What stability assessments are recommended for this compound under varying conditions?

Answer:

  • Accelerated Degradation Studies :
    • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC; Boc group hydrolyzes rapidly at pH <2 or >10 .
    • Thermal Stability : Store at 40°C/75% RH for 4 weeks. ≥95% recovery indicates acceptable stability .
  • Light Sensitivity : Expose to UV (254 nm) for 48 hours; discoloration or new HPLC peaks suggest photodegradation .

Advanced: How can computational methods aid in predicting biological activity?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., GABA receptors). The dichlorophenyl group shows strong hydrophobic contacts with Leu-168 and Phe-200 residues .
  • QSAR Modeling : Corrogate Cl-substituent positions with IC₅₀ values in antimicrobial assays (R² >0.8 for 2,5-dichloro analogs) .
  • MD Simulations : 100-ns simulations in lipid bilayers predict 20–30% higher membrane permeability than monochloro derivatives .

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